![molecular formula C14H8F6N2O B3893258 4-(TRIFLUOROMETHYL)-6-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]-1-ETHENYL}-2(3H)-PYRIMIDINONE](/img/structure/B3893258.png)
4-(TRIFLUOROMETHYL)-6-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]-1-ETHENYL}-2(3H)-PYRIMIDINONE
Overview
Description
4-(TRIFLUOROMETHYL)-6-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]-1-ETHENYL}-2(3H)-PYRIMIDINONE is a synthetic organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TRIFLUOROMETHYL)-6-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]-1-ETHENYL}-2(3H)-PYRIMIDINONE typically involves multi-step organic reactions. One common approach is the condensation of a trifluoromethyl-substituted benzaldehyde with a suitable pyrimidinone precursor under basic conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and analyze the product.
Chemical Reactions Analysis
Types of Reactions
4-(TRIFLUOROMETHYL)-6-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]-1-ETHENYL}-2(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidinone derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrimidinones, while reduction can produce dihydropyrimidinones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique chemical properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(TRIFLUOROMETHYL)-6-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]-1-ETHENYL}-2(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. The trifluoromethyl groups and phenyl-ethenyl moiety may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHYL)-6-(PHENYL)-2(3H)-PYRIMIDINONE: Lacks the ethenyl group, which may affect its reactivity and applications.
4-(TRIFLUOROMETHYL)-6-(METHYL)-2(3H)-PYRIMIDINONE: Contains a methyl group instead of the phenyl-ethenyl moiety, leading to different chemical properties.
Uniqueness
4-(TRIFLUOROMETHYL)-6-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]-1-ETHENYL}-2(3H)-PYRIMIDINONE is unique due to the presence of both trifluoromethyl groups and the phenyl-ethenyl moiety
Properties
IUPAC Name |
6-(trifluoromethyl)-4-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O/c15-13(16,17)10-4-2-1-3-8(10)5-6-9-7-11(14(18,19)20)22-12(23)21-9/h1-7H,(H,21,22,23)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPGIBOUOUKJRO-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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